molecular formula C13H19NO4S B15092318 Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer

Cat. No.: B15092318
M. Wt: 285.36 g/mol
InChI Key: MALISTDSHXWANW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer is a complex organic compound with a molecular formula of C13H19NO4S . This compound is a homopolymer, meaning it consists of repeating units of the same monomer. It is characterized by the presence of a glycine derivative, a thienyl group, and a butyl ester group. The compound’s unique structure makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer typically involves the esterification of glycine derivatives with butyl alcohol in the presence of a catalyst. One common method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate as a catalyst . This method is efficient and safe, providing a straightforward route to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying enzyme-substrate interactions.

    Industry: The compound can be used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer exerts its effects is primarily through its interaction with specific molecular targets. The thienyl group can interact with aromatic amino acids in proteins, while the ester group can undergo hydrolysis to release active compounds. These interactions can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Glycine tert-butyl ester: Similar in structure but lacks the thienyl group.

    N-[[2-(3-Thienyl)ethoxy]carbonyl]glycine: Similar but does not have the butyl ester group.

Uniqueness

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer is unique due to the presence of both the thienyl and butyl ester groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds.

Biological Activity

Glycine, N-[[2-(3-thienyl)ethoxy]carbonyl]-, butyl ester, homopolymer (CAS Number: 54911-89-6) is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.179 g/mol
  • CAS Number : 54911-89-6

The compound is characterized by its thienyl group, which is known to influence biological activity through various pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Compounds containing thienyl groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research suggests that glycine derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Glycine itself is an important neurotransmitter in the central nervous system and may contribute to neuroprotection when modified with thienyl groups.

In Vitro Studies

A study published in Journal of Medicinal Chemistry highlighted the synthesis of thienyl-containing glycine derivatives and their subsequent evaluation for biological activity. The results indicated that these compounds showed significant inhibition of certain cancer cell lines, suggesting potential antitumor activity .

In Vivo Studies

In a recent animal model study, the administration of this compound demonstrated a reduction in inflammatory markers and improved recovery from induced inflammation . This supports the hypothesis that this compound may serve as a therapeutic agent for inflammatory diseases.

Data Tables

StudyModelFindings
Journal of Medicinal ChemistryIn VitroSignificant inhibition of cancer cell lines
Animal Model StudyIn VivoReduced inflammatory markers; improved recovery

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

butyl 2-(2-thiophen-3-ylethoxycarbonylamino)acetate

InChI

InChI=1S/C13H19NO4S/c1-2-3-6-17-12(15)9-14-13(16)18-7-4-11-5-8-19-10-11/h5,8,10H,2-4,6-7,9H2,1H3,(H,14,16)

InChI Key

MALISTDSHXWANW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CNC(=O)OCCC1=CSC=C1

Related CAS

182691-54-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.